molecular formula C12H15BrFNO B7939919 2-(4-Bromo-3-fluoro-phenoxymethyl)-piperidine

2-(4-Bromo-3-fluoro-phenoxymethyl)-piperidine

Cat. No.: B7939919
M. Wt: 288.16 g/mol
InChI Key: FWQZVIBLYNDBHR-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluoro-phenoxymethyl)-piperidine is an organic compound that features a piperidine ring substituted with a 4-bromo-3-fluoro-phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluoro-phenoxymethyl)-piperidine typically involves the reaction of 4-bromo-3-fluoro-phenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluoro-phenoxymethyl)-piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium thiocyanate

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

Major Products

    Substitution: Formation of azido or thiocyanato derivatives

    Oxidation: Formation of N-oxides

    Reduction: Formation of dehalogenated piperidine derivatives

Scientific Research Applications

2-(4-Bromo-3-fluoro-phenoxymethyl)-piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Bromo-3-fluoro-phenoxymethyl)-piperidine exerts its effects depends on its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-fluoro-phenoxymethyl)-piperidine
  • 2-(4-Chloro-3-fluoro-phenoxymethyl)-piperidine
  • 2-(4-Bromo-3-chloro-phenoxymethyl)-piperidine

Uniqueness

2-(4-Bromo-3-fluoro-phenoxymethyl)-piperidine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and binding properties

Properties

IUPAC Name

2-[(4-bromo-3-fluorophenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c13-11-5-4-10(7-12(11)14)16-8-9-3-1-2-6-15-9/h4-5,7,9,15H,1-3,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQZVIBLYNDBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COC2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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